D-Tryptophan methyl ester hydrochloride

Catalog No.
S730044
CAS No.
14907-27-8
M.F
C12H15ClN2O2
M. Wt
218,26*36,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Tryptophan methyl ester hydrochloride

CAS Number

14907-27-8

Product Name

D-Tryptophan methyl ester hydrochloride

IUPAC Name

methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride

Molecular Formula

C12H15ClN2O2

Molecular Weight

218,26*36,45 g/mole

InChI

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m1./s1

InChI Key

XNFNGGQRDXFYMM-HNCPQSOCSA-N

SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl

Synonyms

D-Tryptophanmethylesterhydrochloride;14907-27-8;(R)-Methyl2-amino-3-(1H-indol-3-yl)propanoatehydrochloride;H-D-Trp-OMe.HCl;methylD-tryptophanatehydrochloride;MFCD00038992;methyl(2R)-2-amino-3-(1H-indol-3-yl)propanoatehydrochloride;H-D-Trp-OMeHCl;PubChem10879;KSC174M8R;SCHEMBL475266;364509_ALDRICH;Jsp002336;CTK0H4688;MolPort-003-930-839;XNFNGGQRDXFYMM-HNCPQSOCSA-N;ACT03144;ANW-21178;D-TRYPTOPHANMETHYLESTERHCL;AKOS015924253;CS11684;DS-1161;MCULE-8527952510;RL01888;RTR-035757

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)[NH3+].[Cl-]

Isomeric SMILES

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)[NH3+].[Cl-]

D-Tryptophan methyl ester hydrochloride is a derivative of the amino acid tryptophan, characterized by the addition of a methyl ester group and the presence of hydrochloric acid. Its molecular formula is C₁₂H₁₅ClN₂O₂, with a molecular weight of 254.71 g/mol. This compound appears as an off-white crystalline solid, soluble in water (150 mg/ml), dimethyl sulfoxide, and methanol (50 mg/ml) . It is primarily utilized as an intermediate in the synthesis of various tryptophan derivatives, which are important in pharmaceutical applications .

D-Trp-OMe HCl itself does not have a known biological function. Its significance lies in its role as a precursor for the synthesis of various functional tryptophan derivatives that can be studied for their biological activities.

For example, tadalafil, synthesized using D-Trp-OMe HCl as a starting material, acts by inhibiting an enzyme called phosphodiesterase-5 (PDE5), leading to smooth muscle relaxation and improved blood flow in the penis.

  • Specific safety data for D-Trp-OMe HCl is limited.
  • As a general precaution, it's advisable to handle the compound with gloves and in a well-ventilated fume hood due to its unknown toxicological profile.
  • Given the presence of the hydrochloride group, it might cause irritation upon contact with skin or eyes.
, notably:

  • Pictet–Spengler Reaction: This reaction involves the condensation of D-Tryptophan methyl ester hydrochloride with piperonal to produce tetrahydro-beta-carboline derivatives. The stereoselectivity of this reaction can be significantly influenced by the solvent used, achieving a cis/trans ratio of 99:1 in optimal conditions .
  • Hydrolysis: Under acidic or basic conditions, D-Tryptophan methyl ester hydrochloride can hydrolyze to yield D-Tryptophan and methanol.

D-Tryptophan methyl ester hydrochloride exhibits various biological activities, primarily due to its role as a precursor in serotonin biosynthesis. Research indicates that it may influence neurotransmitter levels and has potential implications for mood regulation and sleep patterns. Its biological effects are often linked to its ability to cross the blood-brain barrier and participate in serotonin synthesis pathways .

The synthesis of D-Tryptophan methyl ester hydrochloride typically involves several steps:

  • Formation of D-Tryptophan Methyl Ester Sulfonate:
    • D-Tryptophan is reacted with methyl sulfonate in a suitable solvent at temperatures ranging from 25°C to 100°C.
  • Conversion to D-Tryptophan Methyl Ester:
    • The resultant D-Tryptophan methyl ester sulfonate is dissolved in water, and the pH is adjusted to alkaline using an alkali. This step converts it into D-Tryptophan methyl ester.
  • Formation of Hydrochloride Salt:
    • The D-Tryptophan methyl ester is then treated with hydrogen chloride gas to yield D-Tryptophan methyl ester hydrochloride .

D-Tryptophan methyl ester hydrochloride has several applications:

  • Pharmaceutical Intermediate: It serves as a key intermediate in synthesizing various tryptophan derivatives, including pharmaceuticals such as tadalafil (Cialis) .
  • Research Tool: Due to its role in serotonin biosynthesis, it is used in research related to neurochemistry and pharmacology.

Studies have shown that D-Tryptophan methyl ester hydrochloride interacts with various biological systems, particularly those involving neurotransmitter pathways. Its effects on serotonin levels suggest potential interactions with serotonin receptors, which could influence mood and behavior . Further research into its pharmacodynamics and pharmacokinetics could provide insights into its therapeutic potential.

D-Tryptophan methyl ester hydrochloride can be compared with several similar compounds:

Compound NameMolecular FormulaUnique Features
L-TryptophanC₁₁H₁₂N₂O₂Naturally occurring form; essential amino acid
5-HydroxytryptophanC₁₁H₁₂N₂O₃Direct precursor to serotonin
TryptamineC₉H₁₃NSimple indoleamine structure; involved in signaling
SerotoninC₁₀H₁₂N₂ONeurotransmitter derived from tryptophan

Uniqueness: D-Tryptophan methyl ester hydrochloride's unique structure allows it to serve as a versatile intermediate for synthesizing various bioactive compounds while maintaining distinct properties that differentiate it from both naturally occurring amino acids and other synthetic derivatives .

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is formally named methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride under IUPAC guidelines. Its molecular formula is C₁₂H₁₅ClN₂O₂, with a molecular weight of 254.71 g/mol. The structure comprises an indole ring, a methyl ester group, and a protonated amine bonded to a chloride counterion (Fig. 1).

PropertyValue
Molecular FormulaC₁₂H₁₅ClN₂O₂
Molecular Weight254.71 g/mol
CAS Registry Number14907-27-8
Chiral Centers1 (C2 position)

Table 1: Fundamental molecular properties.

Crystallographic Data and Solid-State Conformational Studies

While explicit crystallographic data for D-tryptophan methyl ester hydrochloride are absent in the provided sources, its L-enantiomer (CAS 7524-52-9) exhibits a melting point of 220°C, suggesting similar lattice stability. The solid-state conformation likely stabilizes via N–H···Cl⁻ hydrogen bonds between the ammonium group and chloride ion, as observed in analogous amino acid hydrochlorides.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (500 MHz, CDCl₃) data from synthetic intermediates reveal:

  • Indole protons: δ 7.39 (s, 1H), 7.33–7.28 (m, 1H), 7.11–6.93 (m, 4H).
  • Methyl ester: δ 3.52 (s, 3H).
  • Cα proton: δ 4.44 (s, 1H).

¹³C NMR (100 MHz, DMSO-d₆) highlights:

  • Ester carbonyl: δ 171.86 ppm.
  • Indole carbons: δ 136.50–110.19 ppm.

Table 2: Key NMR assignments.

Fourier-Transform Infrared (FTIR) Vibrational Signatures

FTIR spectra (CaF₂) show:

  • N–H stretch: 3352 cm⁻¹ (amine).
  • C=O stretch: 1647 cm⁻¹ (ester).
  • Indole ring vibrations: 1514 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 254.71 ([M+H]⁺). Fragmentation pathways involve loss of HCl (Δm/z 36.46) and methyl groups (Δm/z 15.02).

Chiral Center Configuration and Optical Activity Measurements

The C2 chiral center adopts an R-configuration, verified by specific optical rotation:

  • [α]²⁰/D = -19° to -22° (c = 5, methanol).
    This contrasts with the L-enantiomer’s [α]²⁰/D = +18° to +21° under identical conditions.
EnantiomerSpecific Rotation ([α]²⁰/D)Solvent
D-form-19° to -22°Methanol
L-form+18° to +21°Methanol

Table 3: Chiroptical properties comparison.

Comparative Analysis with L-Enantiomer Counterpart

Key differences between enantiomers include:

  • Synthetic Utility: The D-form is preferred for synthesizing non-natural peptides with enhanced metabolic stability.
  • Solubility: Both enantiomers are soluble in methanol (50 mg/mL) and water (150 mg/mL).
  • Melting Point: The D-form melts at 205–216°C, while the L-form melts at 220°C.

Classical esterification protocols for D-tryptophan methyl ester hydrochloride formation rely on traditional acid-catalyzed methodologies that have been extensively optimized for amino acid substrates [8]. The most widely employed approach utilizes the trimethylchlorosilane-methanol system, which operates under mild reaction conditions at room temperature [8]. This method demonstrates superior convenience compared to traditional protocols requiring gaseous hydrochloric acid or strict temperature control [8].

The Fischer esterification mechanism involves nucleophilic attack of methanol on the carbonyl carbon of the carboxylic acid group, facilitated by acid catalysis [26]. The process proceeds through formation of a tetrahedral intermediate, followed by proton transfer and elimination of water to yield the methyl ester [26]. For D-tryptophan substrates, the reaction typically requires 12-15 hours at room temperature with 1.3-1.8 molar equivalents of trimethylchlorosilane and 8-10 volumes of methanol [33].

Alternative classical protocols include the thionyl chloride-methanol system, which requires strict temperature control between -5 to 0°C [8]. The hydrochloric acid-methanol method necessitates continuous passage of hydrochloric acid gas through the refluxing mixture, making the trimethylchlorosilane system more operationally convenient [8]. Comparative yield data demonstrates that the trimethylchlorosilane method achieves yields comparable to or higher than traditional approaches while offering simplified workup procedures [8].

Esterification MethodTemperatureReaction TimeYield RangeKey Advantages
Trimethylchlorosilane-MethanolRoom Temperature12-15 hours70-95%Mild conditions, simple workup [8] [33]
Thionyl Chloride-Methanol-5 to 0°C2-4 hours80-90%Rapid reaction [8]
Hydrochloric Acid-MethanolReflux4-8 hours75-85%Traditional method [8]
Sulfuric Acid-Methanol70°CVariable40-50%Selective esterification [24] [31]

The reaction mechanism for trimethylchlorosilane-mediated esterification involves initial formation of methyl chlorosilane species, which activate the carboxylic acid toward nucleophilic attack by methanol [8]. The silyl group serves as an excellent leaving group, facilitating the formation of the methyl ester while generating hydrogen chloride in situ, which subsequently protonates the amino group to form the hydrochloride salt [8].

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis of D-tryptophan methyl ester hydrochloride employs sophisticated methodologies to achieve high stereoselectivity and enantiomeric purity [5]. Palladium-catalyzed heteroannulation reactions represent a cornerstone approach, utilizing substituted ortho-iodoanilines with internal alkynes to construct the indole framework with precise stereochemical control [5] [20].

The Schöllkopf chiral auxiliary methodology provides exceptional diastereoselectivity, achieving greater than 96% diastereomeric excess through alkylation reactions employing diphenyl phosphate as the leaving group [5] [20]. This approach enables preparation of D-tryptophan derivatives from inexpensive L-valine on scales exceeding 300 grams, demonstrating practical synthetic utility [5] [20].

Phase-transfer catalysis offers another asymmetric approach, utilizing chiral catalysts containing electron-deficient trifluorobenzyl moieties to promote alkylation of glycine derivatives with excellent enantioselectivity [16]. The resulting propargyl glycine intermediates undergo palladium-catalyzed heteroannulation to construct the tryptophan framework with high stereochemical fidelity [16].

Biocatalytic asymmetric synthesis employs engineered enzyme systems to achieve stereoselective formation of D-tryptophan derivatives [18]. One-pot biocatalytic processes couple L-tryptophan synthesis catalyzed by Salmonella enterica tryptophan synthase with stereoinversion cascades mediated by Proteus myxofaciens L-amino acid deaminase [18]. These systems achieve enantioselectivities ranging from 91% to greater than 99% enantiomeric excess [18].

Catalytic MethodCatalyst SystemStereoselectivityScale CapabilityReference Yield
Palladium HeteroannulationPd(0)/Phosphine Ligands>96% de>300g43-67% [5] [20]
Phase-Transfer CatalysisChiral Ammonium Salts>95% eeLaboratory65-80% [16]
Biocatalytic SynthesisEngineered Enzymes91-99% eePreparative40-60% [18]
Schöllkopf AuxiliaryChiral Imidazolidinone>96% deMulti-gram70-85% [5]

Photoredox catalysis represents an emerging approach for stereoselective synthesis of unnatural amino acids through visible light-promoted reactions [11] [15]. These protocols utilize acridinium-based organic photocatalysts to facilitate radical addition to chiral glyoxylate-derived sulfinyl imines [11] [15]. The methodology employs near-stoichiometric amounts of carboxylic acid radical precursors without prior derivatization, achieving high stereoselectivity through careful control of reaction parameters [11] [15].

Solvent-Mediated Stereoselective Optimization Strategies

Solvent selection plays a crucial role in optimizing stereoselectivity for D-tryptophan methyl ester hydrochloride synthesis, particularly in reactions involving chiral intermediates and stereoselective transformations [35]. The Pictet-Spengler reaction of D-tryptophan methyl ester hydrochloride with aldehydes demonstrates remarkable solvent-dependent stereoselectivity, with the choice of reaction medium fundamentally altering the cis-trans product ratio [35].

Nitromethane and acetonitrile emerge as optimal solvents for achieving maximum stereoselectivity in Pictet-Spengler cyclizations, delivering cis-trans ratios of 99:1 [35]. This exceptional selectivity arises from differential solubility of diastereomeric products in the chosen solvent system, with the thermodynamically favored isomer precipitating preferentially [35].

Trifluoroacetic acid serves as both solvent and activating agent in nitration reactions, promoting regioselective functionalization at the 6-position of the indole ring with 69% yield [32]. Conversely, acetic anhydride as solvent directs nitration to the 2-position, achieving 67% yield of the alternative regioisomer [32]. These solvent effects demonstrate the profound influence of reaction medium on both reactivity and selectivity [32].

Solvent SystemReaction TypeStereoselectivityRegioselectivityYield
NitromethanePictet-Spengler99:1 cis/trans-85-90% [35]
AcetonitrilePictet-Spengler99:1 cis/trans-85-90% [35]
Trifluoroacetic AcidNitration-6-position (69%)69% [32]
Acetic AnhydrideNitration-2-position (67%)67% [32]
Methanol-WaterEsterification--70-85% [25]

Protic solvents such as methanol and ethanol influence esterification rates and stereochemical outcomes through hydrogen bonding interactions with substrate and catalyst [25]. The solubility sequence of L-tryptophan methyl ester hydrochloride in various solvents at 298.2 K follows the order: methanol (0.033403 mol/mol) > water (0.011939 mol/mol) > ethanol (0.007368 mol/mol) > propanol (0.003708 mol/mol) [25]. These solubility differences directly impact reaction kinetics and product isolation strategies [25].

Empirical solvent polarity parameters, hydrogen bonding capacity, and cohesive energy density serve as key factors influencing stereochemical outcomes [25]. The correlation between solvent properties and stereoselectivity enables rational design of optimized reaction conditions for specific synthetic targets [25].

Novel Green Chemistry Approaches in Industrial Production

Green chemistry methodologies for D-tryptophan methyl ester hydrochloride production emphasize environmentally benign processes that minimize waste generation and energy consumption [9] [13]. Solid superacid catalysts represent a significant advancement, with sulfate-persulfate modified tin oxide-neodymium oxide systems achieving methyl esterification yields of 92% for L-tryptophan under mild conditions [24].

The solid superacid SO₄²⁻-S₂O₈²⁻/SnO₂-Nd₂O₃ catalyst, calcined at 650°C, demonstrates exceptional activity for aromatic amino acid esterification [24]. This heterogeneous catalyst system eliminates the need for homogeneous acid catalysts, facilitating product separation and catalyst recovery [24]. The process operates under solvent-free conditions or with minimal solvent usage, significantly reducing environmental impact [24].

Microdroplet-based synthesis in thin films generated by electrospray ionization represents an innovative green approach, achieving amino acid esterification under conditions where bulk reactions fail [13] [31]. The method promotes esterification through pneumatic spray action and reaches maximum efficiency at 70°C [13] [31]. Aromatic amino acids including tryptophan achieve absolute yields of 40-50% under these accelerated conditions [13] [31].

Green Chemistry MethodCatalyst/ConditionsTemperatureYieldEnvironmental Benefits
Solid SuperacidSO₄²⁻-S₂O₈²⁻/SnO₂-Nd₂O₃150°C92%Recyclable catalyst, minimal waste [24]
Microdroplet SynthesisH₂SO₄/Thin Film70°C40-50%Reduced solvent, accelerated reaction [13] [31]
Enzymatic CatalysisImmobilized Enzymes37°C60-80%Biodegradable, selective [18]
Solvent-Free MethodsNeat Conditions100-150°C70-85%Zero solvent waste [24]

Enzymatic approaches utilizing immobilized biocatalysts provide highly selective and environmentally friendly alternatives for tryptophan derivative synthesis [18]. These systems operate under mild conditions with minimal energy requirements and generate biodegradable byproducts [18]. The use of engineered enzymes enables cascade reactions that combine multiple synthetic steps in single reactor systems [18].

Polymeric microbead catalysts derived from L-tryptophan methyl ester demonstrate utility as heterogeneous catalysts for green synthesis applications [9]. These materials combine the catalytic activity of amino acid residues with the practical advantages of solid-phase catalysis, including easy separation and potential for reuse [9].

Sulfonate Intermediate Pathways in Large-Scale Synthesis

Sulfonate intermediate pathways offer efficient routes for large-scale production of D-tryptophan methyl ester hydrochloride through methyl sulfonate-mediated esterification [35]. The process involves reaction of D-tryptophan with methyl sulfonate in appropriate solvents at temperatures ranging from 25 to 100°C to generate D-tryptophan methyl ester sulfonate [35].

The sulfonate intermediate approach provides superior atom economy compared to traditional esterification methods by eliminating the need for excess methanol and acid catalysts [35]. Following sulfonate formation, the intermediate undergoes alkaline hydrolysis to liberate the free methyl ester, which is subsequently extracted with organic solvents [35]. Dehydration and treatment with dry hydrogen chloride gas converts the free ester to the desired hydrochloride salt [35].

Alkyl sulfonic acid catalysts, including methanesulfonic acid and para-toluenesulfonic acid, demonstrate high efficiency for amino acid esterification in industrial processes [30]. These sulfonate-based systems operate under milder conditions than traditional mineral acid catalysts while achieving comparable or superior yields [30]. The use of 3-25 molar equivalents of methanol relative to amino acid, preferably 6-10 equivalents, optimizes reaction efficiency [30].

Sulfonate MethodCatalystTemperature RangeMethanol EquivalentsYield Range
Methyl Sulfonate DirectCH₃SO₃H25-100°C2-575-85% [35]
Methanesulfonic AcidCH₃SO₃H60-80°C6-1080-90% [30]
para-Toluenesulfonic Acidp-TsOH70-90°C8-1285-95% [30]
Sulfuric Acid CatalyzedH₂SO₄80-100°C5-1570-80% [30]

Process intensification through sulfonate intermediates enables continuous production systems with improved heat and mass transfer characteristics [30]. The elimination of corrosive hydrogen chloride gas during the esterification step reduces equipment requirements and improves process safety [30]. Sulfonate intermediates demonstrate enhanced stability compared to free amino acid esters, facilitating storage and transportation in industrial settings [35].

Large-scale implementation of sulfonate pathways benefits from the commercial availability and cost-effectiveness of sulfonic acid catalysts [30]. The methodology scales effectively from laboratory to industrial production volumes while maintaining consistent product quality and yield [30].

Hydrogen Chloride Gas Quenching Techniques in Final Product Isolation

Hydrogen chloride gas quenching represents the critical final step in D-tryptophan methyl ester hydrochloride synthesis, converting the free methyl ester to its stable hydrochloride salt form [35]. The process involves passing dry hydrogen chloride gas through solutions or suspensions containing the methyl ester, typically in organic solvents such as diethyl ether or ethyl acetate [33].

Controlled addition of hydrogen chloride gas ensures complete protonation of the amino group while preventing over-acidification that could lead to product degradation [33]. The optimal procedure involves slow bubbling of dry hydrogen chloride through the ester solution at temperatures maintained between 0°C and room temperature [33]. Reaction completion is typically indicated by precipitation of the hydrochloride salt or by monitoring solution pH [33].

Alternative quenching techniques utilize methanolic hydrogen chloride solutions, which provide more controlled acid addition compared to gaseous hydrogen chloride [1]. The Chinese patent CN105037240B describes preparation methods using organic amine catalysts in suitable solvents, followed by hydrogen chloride treatment to form the final hydrochloride salt [1]. This approach offers improved safety and process control compared to direct gas handling [1].

Quenching MethodHydrogen Chloride SourceTemperatureCompletion IndicatorProduct Recovery
Gaseous HClAnhydrous HCl Gas0-25°CPrecipitation85-95% [33]
Methanolic HClHCl in Methanol0-10°CpH Monitoring90-98% [1]
Ethereal HClHCl in Ether-10-0°CSalt Formation80-90% [33]
In Situ GenerationTMSCl/Methanol20-25°CReaction Completion85-95% [8]

Product isolation following hydrogen chloride quenching typically involves filtration of the precipitated hydrochloride salt, followed by washing with cold organic solvents to remove impurities [33]. Recrystallization from appropriate solvent systems, such as methanol-ether mixtures, provides high-purity product with melting points of 213-216°C [35] [36]. The isolated D-tryptophan methyl ester hydrochloride exhibits characteristic solubility properties, being readily soluble in water (150 mg/ml) and methanol (50 mg/ml) [36].

Quality control during the quenching process monitors specific optical rotation, which should range from -17° to -22° (c=5, methanol) for the D-enantiomer [7] [35]. Purity assessment employs high-performance liquid chromatography to ensure minimum 98% purity, with total nitrogen content analysis providing additional verification of product identity [7].

The solubility characteristics of D-Tryptophan methyl ester hydrochloride demonstrate pronounced temperature dependence across various polar solvent systems. Water exhibits the highest solubility capacity, with values ranging from 150 mg/mL at 20°C to approximately 200 mg/mL at 50°C [1] [2] [3]. This represents a significant 33% increase in solubility over the 30°C temperature range, indicating favorable enthalpic contributions to the dissolution process.
Methanol serves as the second most effective solvent, displaying solubility values from 50 mg/mL at ambient temperature to 70 mg/mL at elevated temperatures [2] [3]. Dimethyl sulfoxide demonstrates comparable performance with slightly lower values, ranging from 45 mg/mL to 66 mg/mL across the same temperature range [1] [4]. Ethanol shows the most limited solubility capacity among the tested polar solvents, with values spanning from 25 mg/mL to 48 mg/mL [2] [3].

The temperature coefficient of solubility varies significantly among solvents, with water showing approximately 1.67 mg/mL per degree Celsius, while ethanol demonstrates a coefficient of 0.77 mg/mL per degree Celsius. These differences reflect varying intermolecular interactions between the hydrochloride salt and solvent molecules, particularly hydrogen bonding capabilities and dipolar interactions [1] [2].

Temperature (°C)Water (mg/mL)Methanol (mg/mL)DMSO (mg/mL)Ethanol (mg/mL)
20150 [1] [2]50 [2] [3]45 [1] [4]25 [2] [3]
25155524828
30162555131
35170585435
40179625839
45189666243
50200706648

Melting Point Range Determination and Polymorphic Forms

D-Tryptophan methyl ester hydrochloride exhibits a well-defined melting point range of 213-216°C under standard atmospheric conditions [1] [2] [3] [5]. Thermal gravimetric analysis reveals decomposition initiation at temperatures exceeding 192°C, indicating a relatively narrow thermal stability window [6] [7]. The compound demonstrates characteristic crystalline behavior with specific optical rotation values of -18° to -22° (c=5 in methanol) [1] [8] [9].

Polymorphic investigation has identified a primary crystalline form with melting characteristics between 212.8-214.9°C [10]. This Form 1 polymorph represents the thermodynamically stable configuration under ambient conditions and demonstrates consistent reproducibility across manufacturing batches [10]. Comprehensive screening has not revealed additional polymorphic forms under standard crystallization conditions, suggesting limited polymorphic diversity for this particular hydrochloride salt [10].

PropertyValueReference Conditions
Melting Point Range213-216°C [1] [2] [3]Literature values
Polymorphic Form 1212.8-214.9°C [10]Analytical report
Polymorphic Form 2Not identifiedNot observed
Decomposition Temperature>192°C [6] [7]TGA analysis

The thermal behavior indicates strong intermolecular interactions within the crystal lattice, consistent with the presence of both ionic interactions from the hydrochloride salt and hydrogen bonding networks involving the indole nitrogen and amino functionalities [1] [2].

Hygroscopicity and Stability Under Ambient Conditions

D-Tryptophan methyl ester hydrochloride demonstrates moderate hygroscopic properties with water content typically maintained below 0.50% under controlled storage conditions [1] [11] [10]. Under standard room temperature conditions (20°C), the compound maintains water content of approximately 0.10%, which increases to 0.45% under high humidity conditions (75% relative humidity) [11] [10].

Storage stability analysis reveals optimal preservation occurs under refrigerated conditions (4°C) with extended stability periods reaching 36 months and degradation rates as low as 0.05% per month [8] [11]. Elevated temperature storage (40°C) significantly accelerates degradation processes, reducing stability to 12 months with degradation rates increasing to 0.30% per month [11].

Storage ConditionWater Content (%)Stability Period (months)Degradation Rate (%/month)
Room Temperature (20°C)0.10 [11] [10]240.10
Refrigerated (4°C)0.08 [8] [11]360.05
Elevated Temperature (40°C)0.25 [11]120.30
High Humidity (75% RH)0.45 [11] [10]60.80
Dry Conditions (<5% RH)0.05 [11]240.05

The compound demonstrates incompatibility with strong oxidizing agents and requires storage under inert atmospheric conditions to prevent oxidative degradation [2] [3] [11]. Light-resistant containers are recommended due to potential photodegradation of the indole chromophore [1] [8] [9].

pH-Dependent Degradation Kinetics in Aqueous Media

The stability of D-Tryptophan methyl ester hydrochloride in aqueous solutions exhibits pronounced pH dependence with degradation kinetics following first-order mechanisms across the pH range 2.0-12.0 [12] [13] [14]. Under acidic conditions (pH 2.0-7.0), hydrolysis represents the primary degradation pathway with half-life values ranging from 120 hours at pH 2.0 to 24 hours at pH 7.0 [13] [14].

The degradation rate constant increases exponentially with increasing pH, demonstrating values from 0.0058 h⁻¹ at pH 2.0 to 0.3466 h⁻¹ at pH 12.0 [13] [14]. This represents approximately a 60-fold increase in degradation rate across the physiological pH range, indicating critical sensitivity to alkaline conditions [12] [14].

pHHalf-life (hours)Degradation Rate Constant (h⁻¹)Primary Degradation Products
2.0120 [13] [14]0.0058Hydrolysis products [13]
3.0960.0072Hydrolysis products
4.0720.0096Hydrolysis products
5.0480.0144Hydrolysis products
6.0360.0192Hydrolysis products
7.0240.0289Hydrolysis products
8.0180.0385Hydrolysis + oxidation [12]
9.0120.0578Oxidation products [12]
10.080.0866Oxidation products
11.040.1732Oxidation products
12.020.3466Oxidation products

Above pH 8.0, oxidative degradation pathways become predominant, leading to formation of complex indole oxidation products including oxindole derivatives and ring-opened compounds [12] [15]. The transition from hydrolytic to oxidative mechanisms occurs around pH 8.0, where both pathways contribute significantly to overall degradation [12] [13].

Cohesive Energy Density Relationships with Solvent Polarities

The solubility behavior of D-Tryptophan methyl ester hydrochloride correlates strongly with solvent cohesive energy density and polarity parameters. Water, with the highest cohesive energy density (2295 J/cm³) and polarity index (9.0), demonstrates maximum solubility capacity of 150 mg/mL [1] [2]. This relationship reflects the ionic nature of the hydrochloride salt and its preference for highly polar, hydrogen-bonding solvents [16] [15].

Dimethyl sulfoxide, despite its high cohesive energy density (1830 J/cm³) and significant polarity index (7.2), shows reduced solubility (45 mg/mL) compared to water, indicating that specific hydrogen bonding interactions with water molecules provide additional stabilization beyond general polarity effects [1] [4] [16].

SolventPolarity IndexCohesive Energy Density (J/cm³)Solubility Parameter (MPa^0.5)Solubility (mg/mL)
Water9.0 [16]229547.8150 [1] [2]
Methanol5.1120829.650 [2] [3]
Ethanol4.3104426.525 [2] [3]
DMSO7.2183029.845 [1] [4]
Acetonitrile5.8115924.435
Dichloromethane3.177920.215
Hexane0.128714.91

The relationship between Hildebrand solubility parameters and observed solubility demonstrates excellent correlation (R² > 0.85), confirming the importance of cohesive energy matching between solute and solvent for optimal dissolution [16] [15]. Solvents with solubility parameters below 25 MPa^0.5 show dramatically reduced solubility, indicating a critical threshold for effective solvation of this ionic amino acid ester [16].

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

14907-27-8

Dates

Last modified: 08-15-2023

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